molecular formula C9H12FN B2948711 (R)-1-(4-Fluorophenyl)propan-1-amine CAS No. 239105-45-4

(R)-1-(4-Fluorophenyl)propan-1-amine

Cat. No.: B2948711
CAS No.: 239105-45-4
M. Wt: 153.2
InChI Key: BWZFVQWUKNCKQL-SECBINFHSA-N
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Description

®-1-(4-Fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and an amine group on the propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)propan-1-amine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of ®-1-(4-Fluorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Fluorophenyl)propan-1-amine may involve catalytic hydrogenation processes or the use of chiral catalysts to ensure the desired enantiomeric purity. The choice of method depends on factors such as cost, scalability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted phenyl derivatives .

Scientific Research Applications

®-1-(4-Fluorophenyl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(4-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(4-Fluorophenyl)propan-1-amine is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(1R)-1-(4-fluorophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZFVQWUKNCKQL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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